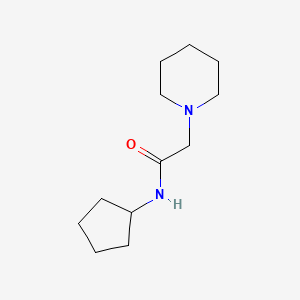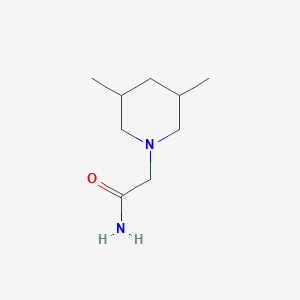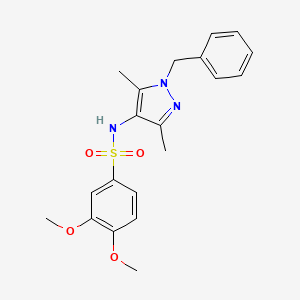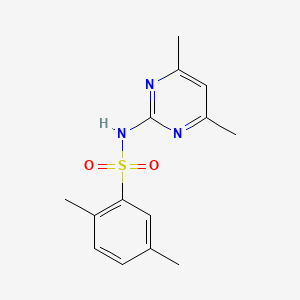
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide, also known as DQA, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that is commonly found in many natural products and synthetic compounds. DQA has been found to possess a range of interesting properties, including its ability to act as a chelating agent, an antioxidant, and an inhibitor of various enzymes.
作用机制
The mechanism of action of 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and the scavenging of free radicals. Studies have shown that this compound is able to bind to the active site of enzymes and inhibit their activity, leading to a reduction in the production of various metabolites and the inhibition of various cellular processes. This compound has also been found to scavenge free radicals and protect against oxidative stress, which may contribute to its potential as an antioxidant and as a treatment for various diseases associated with oxidative damage.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including its ability to inhibit the activity of various enzymes and to scavenge free radicals. Studies have shown that this compound is able to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been found to scavenge free radicals and protect against oxidative stress, which may contribute to its potential as an antioxidant and as a treatment for various diseases associated with oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. This compound has also been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many potential future directions for research on 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide. One area of research that is particularly promising is the development of this compound-based anticancer agents. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment. Another area of research that is promising is the development of this compound-based antioxidants and enzyme inhibitors for the treatment of various diseases associated with oxidative damage and enzyme dysfunction. Overall, there is still much to be learned about the potential applications of this compound in various fields of scientific research, and further research is needed to fully explore its potential.
合成方法
The synthesis of 2-(3,4-dihydro-2H-quinolin-1-yl)acetamide is a relatively straightforward process that involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with hydrazine hydrate to yield this compound. This method has been widely used in the synthesis of this compound and has been found to be efficient and reliable.
科学研究应用
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to have a range of potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
In addition to its potential as an anticancer agent, this compound has also been studied for its potential as an antioxidant and as an inhibitor of various enzymes. Studies have shown that this compound has the ability to scavenge free radicals and protect against oxidative stress, making it a potential candidate for the treatment of various diseases associated with oxidative damage. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)8-13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIFPIXKKFBXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)


![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)
![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)






